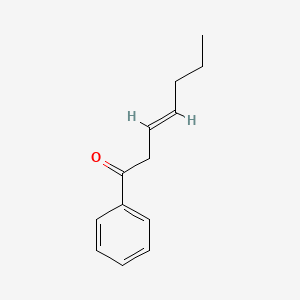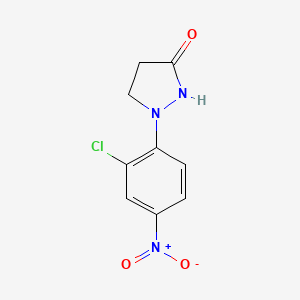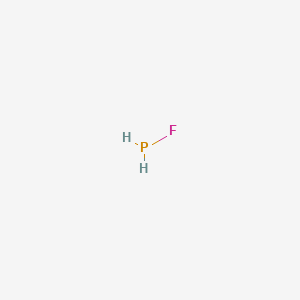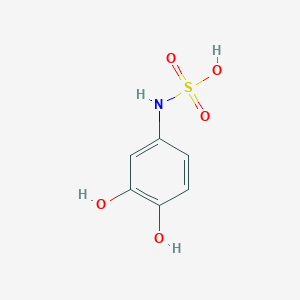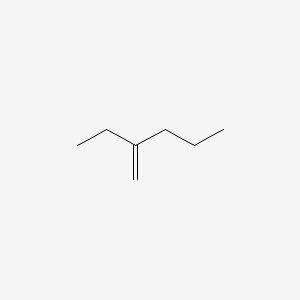![molecular formula C21H24N2O4 B13815232 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carmoterol is a long-acting beta-2 adrenergic receptor agonist, primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis . It is known for its high selectivity for bronchial muscle over myocardial tissue, making it a promising candidate for respiratory therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carmoterol can be synthesized through a process involving the condensation of an oxiranyl compound with an amine . The synthetic route involves the following steps:
Condensation Reaction: An oxiranyl compound reacts with an amine to form an intermediate.
Chiral Separation: The intermediate is then subjected to chiral separation to obtain the desired enantiomer, (R,R)-carmoterol.
Industrial Production Methods
The industrial production of carmoterol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Carmoterol undergoes various chemical reactions, including:
Oxidation: Carmoterol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the carmoterol molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carmoterol metabolites, while substitution reactions can introduce new functional groups to the molecule .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on bronchial muscle and myocardial tissue.
Medicine: Explored as a treatment for COPD, asthma, and chronic bronchitis
Industry: Potential use in the development of new respiratory therapies.
Mécanisme D'action
Carmoterol exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby improving airflow and reducing symptoms of respiratory conditions .
Comparaison Avec Des Composés Similaires
Carmoterol is compared with other long-acting beta-2 adrenergic receptor agonists such as formoterol, salmeterol, and indacaterol . Here are some key points of comparison:
Onset of Action: Carmoterol has a rapid onset of action similar to formoterol and faster than salmeterol.
Duration of Action: Carmoterol has a longer duration of action compared to both formoterol and salmeterol.
List of Similar Compounds
- Formoterol
- Salmeterol
- Indacaterol
- Arformoterol
- GSK-159797
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
8-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,13-4-6-14(27-3)7-5-13)22-12-18(25)15-8-10-17(24)20-16(15)9-11-19(26)23-20/h4-11,18,22,24-25H,12H2,1-3H3,(H,23,26) |
Clé InChI |
DPCVZFSENRMFKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)

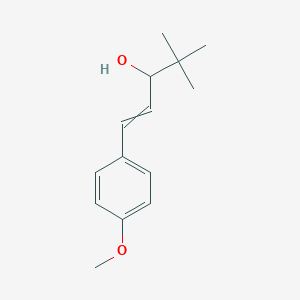
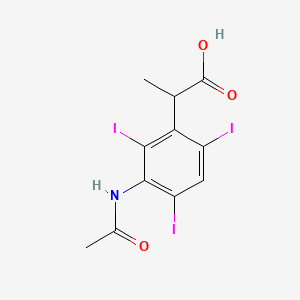
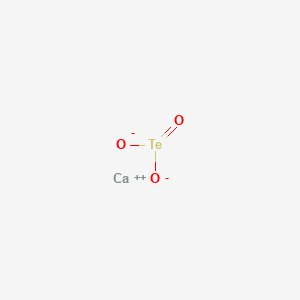


![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
